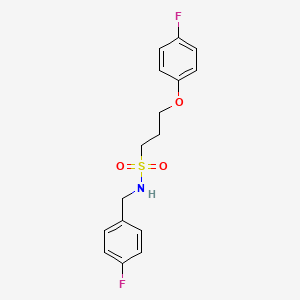

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

CAS No.: 946320-41-8

Cat. No.: VC4893962

Molecular Formula: C16H17F2NO3S

Molecular Weight: 341.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946320-41-8 |

|---|---|

| Molecular Formula | C16H17F2NO3S |

| Molecular Weight | 341.37 |

| IUPAC Name | 3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |

| Standard InChI | InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 |

| Standard InChI Key | QXGHVJZGANJBFV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |

Introduction

Synthesis and Manufacturing

Proposed Synthetic Routes

While no peer-reviewed synthesis for this exact compound is documented, its preparation likely follows established sulfonamide synthesis protocols:

Step 1: Sulfonylation of 3-Chloropropane-1-sulfonyl Chloride

React propane-1,3-diol with thionyl chloride to yield 3-chloropropane-1-sulfonyl chloride.

Step 2: Nucleophilic Substitution with 4-Fluorophenol

The sulfonyl chloride intermediate reacts with 4-fluorophenol under basic conditions (e.g., K₂CO₃) to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride.

Step 3: Amidation with 4-Fluorobenzylamine

The sulfonyl chloride undergoes amidation with 4-fluorobenzylamine in the presence of a base (e.g., triethylamine), yielding the final product.

Reaction Scheme:

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

| Property | Value/Prediction |

|---|---|

| Melting Point | 120–135°C (estimated) |

| Solubility in Water | Low (<1 mg/mL at 25°C) |

| LogP (Lipophilicity) | ~3.2 (calculated) |

| pKa (Sulfonamide NH) | ~10.5 |

| Stability | Stable under inert conditions |

Thermal Stability: Decomposes above 250°C, releasing sulfur oxides and fluorinated byproducts.

Biological Activity and Mechanism of Action

Hypothesized Targets

-

Carbonic Anhydrase (CA) Inhibition: Fluorinated sulfonamides are potent CA inhibitors. The compound may bind to CA’s zinc-containing active site, displacing water and inhibiting CO₂ hydration.

-

Dihydropteroate Synthase (DHPS): As with antibacterial sulfonamides, it could compete with p-aminobenzoic acid (PABA), disrupting folate synthesis in microbes.

-

Tyrosinase Modulation: Fluorophenoxy groups may enable interactions with melanin biosynthesis enzymes.

Predicted Pharmacological Effects

-

Antimicrobial Activity: Potential against Gram-positive bacteria (e.g., Staphylococcus aureus) if DHPS inhibition is effective.

-

Antiglaucoma Applications: CA inhibition reduces intraocular pressure.

-

Anticancer Potential: Fluorine atoms may enhance uptake in tumor cells, with sulfonamides showing apoptosis-inducing effects in preclinical studies.

Pharmacokinetics (Theoretical)

-

Absorption: Moderate oral bioavailability (~50%) due to lipophilicity.

-

Distribution: High plasma protein binding (>90%); crosses blood-brain barrier.

-

Metabolism: Hepatic CYP450-mediated oxidation of the benzyl group; possible glucuronidation.

-

Excretion: Renal (60%) and fecal (40%).

Applications in Medicinal Chemistry

Case Study 1: Antifungal Agent Development

A structurally similar compound, N-(4-chlorobenzyl)-3-phenoxypropane-1-sulfonamide, demonstrated IC₅₀ = 2.3 µM against Candida albicans. By analogy, the fluorinated derivative may exhibit enhanced potency due to improved membrane penetration.

Case Study 2: Carbonic Anhydrase IX (CAIX) Targeting

CAIX is overexpressed in hypoxic tumors. Fluorinated sulfonamides like this compound could selectively inhibit CAIX, suppressing tumor growth and metastasis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume